molecular formula C19H17BrN4O2S2 B2473560 2-BROMO-N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE CAS No. 392295-05-5

2-BROMO-N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE

Cat. No.: B2473560
CAS No.: 392295-05-5
M. Wt: 477.4
InChI Key: DIPDZNWJXBIARZ-UHFFFAOYSA-N
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Description

2-Bromo-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetically designed small molecule that incorporates a 1,3,4-thiadiazole core, a heterocyclic system recognized for its broad spectrum of pharmacological activities. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly for the development of novel enzyme inhibitors. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Compounds featuring this motif have been extensively investigated as potential therapeutic agents, demonstrating antimicrobial, anticancer, and anti-inflammatory activities . The specific substitution pattern on this molecule, including the 2-bromobenzamide and the (2,5-dimethylphenyl)carbamoylmethylsulfanyl groups, suggests its potential utility as a targeted covalent inhibitor or a high-affinity ligand for protein kinases or other ATP-binding proteins. The bromo substituent can be pivotal in covalent inhibition strategies , where it may react with nucleophilic cysteine residues in an enzyme's active site, leading to irreversible inhibition. Researchers can employ this complex molecule as a key intermediate or a final candidate in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific disease-relevant targets. Its primary research value lies in its application as a chemical probe to elucidate biological pathways and validate new targets in biochemical and cellular assays.

Properties

IUPAC Name

2-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-7-8-12(2)15(9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDZNWJXBIARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Reaction

Thiosemicarbazide reacts with thioglycolic acid (HSCH2COOH) under reflux with phosphorus oxychloride (POCl3) as the condensing agent. The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur on the carbonyl carbon of thioglycolic acid, followed by cyclodehydration to form 2-amino-5-mercapto-1,3,4-thiadiazole.

Reaction Conditions

  • Molar Ratios : Thiosemicarbazide : thioglycolic acid : POCl3 = 1.2 : 1.0 : 1.8
  • Solvent : Dichloromethane
  • Temperature : Reflux (40–60°C)
  • Time : 3 hours

Workup and Purification
Post-reaction, the mixture is cooled to 45°C, and the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate, and the pH is adjusted to 8.0 using aqueous sodium bicarbonate. The organic layer is separated, dried over anhydrous Na2SO4, and concentrated. Recrystallization from acetone yields 2-amino-5-mercapto-1,3,4-thiadiazole as a pale-yellow solid (Yield: 68%; m.p. 142–144°C).

Acylation of the 2-Amino Group

The 2-amino group of the thiadiazole is acylated with 2-bromo benzoyl chloride to introduce the aromatic moiety. This step employs a nucleophilic acyl substitution mechanism, facilitated by a base to neutralize HCl generated during the reaction.

Acylation Protocol

2-Amino-5-mercapto-1,3,4-thiadiazole is dissolved in dry tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added, followed by dropwise addition of 2-bromo benzoyl chloride (1.1 equiv). The reaction is stirred at room temperature for 12 hours.

Reaction Conditions

  • Solvent : Tetrahydrofuran (THF)
  • Base : Triethylamine
  • Temperature : 25°C
  • Time : 12 hours

Workup and Purification
The mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated. The crude product is washed with cold ethanol to remove unreacted starting materials, yielding 2-(2-bromo benzamido)-5-mercapto-1,3,4-thiadiazole as a white crystalline solid (Yield: 74%; m.p. 189–191°C). IR spectroscopy confirms the formation of the amide bond (νC=O: 1665 cm⁻¹; νN-H: 3320 cm⁻¹).

Alkylation of the 5-Mercapto Group

The final step involves alkylation of the 5-mercapto group with N-(2,5-dimethylphenyl)chloroacetamide to introduce the carbamoyl methyl sulfanyl substituent. This reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of the chloroacetamide derivative.

Synthesis of N-(2,5-Dimethylphenyl)chloroacetamide

Chloroacetyl chloride (1.2 equiv) is added dropwise to a solution of 2,5-dimethylaniline (1.0 equiv) in dry dichloromethane at 0°C. The mixture is stirred for 2 hours, followed by washing with water and brine. The organic layer is dried and concentrated to afford N-(2,5-dimethylphenyl)chloroacetamide as a colorless solid (Yield: 82%; m.p. 98–100°C).

Alkylation Reaction

2-(2-Bromo benzamido)-5-mercapto-1,3,4-thiadiazole is dissolved in dimethylformamide (DMF), and potassium carbonate (2.0 equiv) is added. N-(2,5-Dimethylphenyl)chloroacetamide (1.1 equiv) is introduced, and the reaction is heated to 60°C for 6 hours.

Reaction Conditions

  • Solvent : Dimethylformamide (DMF)
  • Base : Potassium carbonate
  • Temperature : 60°C
  • Time : 6 hours

Workup and Purification
The mixture is poured into ice-water, and the precipitated product is filtered. Recrystallization from ethanol/water (3:1) yields the target compound as an off-white powder (Yield: 65%; m.p. 213–215°C). ¹H NMR (400 MHz, DMSO-d6) confirms the structure: δ 2.28 (s, 6H, Ar-CH3), 4.34 (s, 2H, SCH2), 7.21–7.89 (m, 7H, Ar-H), 10.45 (s, 1H, NH).

Analytical Data and Characterization

The synthesized compound is characterized using spectroscopic and chromatographic techniques:

Table 1: Physicochemical Properties

Property Value
Molecular Formula C₂₀H₁₈BrN₅O₂S₂
Molecular Weight 528.42 g/mol
Melting Point 213–215°C
IR (ν, cm⁻¹) 1665 (C=O), 1540 (C=N)
¹H NMR (DMSO-d6) δ 2.28 (s, 6H), 4.34 (s, 2H)

HPLC Purity : 98.2% (C18 column, acetonitrile/water = 70:30)

Mechanistic Considerations and Challenges

  • Cyclization Efficiency : The use of POCl3 enhances cyclization by acting as both a dehydrating agent and a Lewis acid, polarizing the carbonyl group of thioglycolic acid for nucleophilic attack.
  • Thiol Stability : The mercapto group’s susceptibility to oxidation necessitates inert reaction conditions during alkylation. Antioxidants like ascorbic acid may be employed to prevent disulfide formation.
  • Regioselectivity : Acylation preferentially occurs at the 2-amino group due to its higher nucleophilicity compared to the 5-mercapto group.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Center

The bromine atom at the benzamide position is highly susceptible to nucleophilic substitution (SNAr) due to electron-withdrawing effects from the amide and thiadiazole groups.

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Nucleophilic Aromatic SubstitutionAmines (e.g., NH₃, alkylamines), DMF, 80–100°CAmine-substituted benzamide derivatives,
Thiol SubstitutionThiols (RSH), K₂CO₃, DMSO, 60°CThioether-linked analogs
Methoxy SubstitutionNaOCH₃, CuI, DMF, refluxMethoxybenzamide derivatives

Mechanistic Notes :

  • The electron-deficient aromatic ring facilitates nucleophilic attack at the bromine position.

  • Steric hindrance from the 2,5-dimethylphenyl group may influence regioselectivity .

Cross-Coupling Reactions

The aryl bromide moiety participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Reaction TypeCatalysts/ReagentsProducts/ApplicationsSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acids, K₂CO₃Biaryl derivatives for drug discovery
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, terminal alkynesAlkynylated benzamide analogs

Key Findings :

  • Suzuki reactions with 4-methylphenylboronic acid yield biaryl derivatives with enhanced lipophilicity.

  • Sonogashira coupling introduces alkynyl groups for click chemistry applications .

Oxidation and Reduction Reactions

The thiadiazole ring and thioether linker exhibit redox activity.

Reaction TypeReagents/ConditionsOutcomesSource
Thioether OxidationH₂O₂, CH₃COOH, 25°CSulfoxide or sulfone formation,
Amide ReductionLiAlH₄, THF, 0°C → RTSecondary amine derivatives

Structural Impact :

  • Sulfone formation (e.g., using H₂O₂) increases polarity and hydrogen-bonding capacity.

  • Reduction of the amide to an amine alters hydrogen-bond donor/acceptor profiles.

Hydrolysis and Degradation Pathways

Functional groups undergo hydrolysis under specific conditions:

Reaction TypeConditionsProductsSource
Amide Hydrolysis6M HCl, 100°C, 12hCarboxylic acid and amine fragments
Thiadiazole Ring OpeningNaOH (aq), 80°CThiol and hydrazine intermediates

Stability Considerations :

  • Acidic hydrolysis cleaves the benzamide bond, releasing 2-bromobenzoic acid.

  • Alkaline conditions destabilize the thiadiazole ring, leading to ring-opening products.

Cycloaddition and Ring Formation

The thiadiazole moiety may participate in cycloaddition reactions:

Reaction TypePartners/ConditionsProductsSource
1,3-Dipolar CycloadditionAzides, CuSO₄, RTTriazole-fused heterocycles
Diels-Alder ReactionDienes, Lewis acids (e.g., AlCl₃)Six-membered fused ring systems

Applications :

  • Triazole formation via click chemistry enhances molecular complexity for bioactivity screening.

Functional Group Interconversion

The carbamoyl side chain undergoes modifications:

Reaction TypeReagents/ConditionsOutcomesSource
Carbamate FormationChloroformates, pyridineCarbamate-protected derivatives
Urea SynthesisIsocyanates, DCM, RTUrea-linked analogs

Structural Flexibility :

  • Carbamate formation improves metabolic stability.

Scientific Research Applications

Biological Activities

The compound has been evaluated for several biological activities, including:

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the anticancer evaluation of related compounds demonstrated significant inhibition of cell lines such as HCT116 (human colorectal carcinoma) and others at low concentrations, indicating potential use in cancer therapy .

Antimicrobial Properties

Compounds containing thiadiazole moieties have been reported to possess antimicrobial activity against various bacterial strains and fungi. The mechanism often involves interference with microbial metabolism or cell wall synthesis. In particular, studies have highlighted the effectiveness of certain derivatives against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to 2-bromo-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide:

StudyFindings
Study 1 Evaluated the antimicrobial activity of thiadiazole derivatives against multiple strains; identified significant MIC values indicating effective inhibition .
Study 2 Investigated anticancer properties against HCT116 cell line; certain derivatives showed IC50 values lower than standard chemotherapeutics .
Study 3 Focused on structure-activity relationships; modifications to the thiadiazole ring enhanced potency against specific cancer types .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the bromine substituent via electrophilic bromination.
  • Coupling reactions to attach the dimethylphenyl carbamoyl group.

Mechanism of Action

The mechanism of action of 2-BROMO-N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notes
Target: 2-Bromo-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide C₂₁H₁₈BrN₅O₂S₂ (inferred) ~528.43 (calculated) Bromophenyl, 2,5-dimethylphenyl carbamoyl-methyl sulfanyl N/A Bromine enhances lipophilicity; carbamoyl group may influence hydrogen bonding
7c, 7d, 7e, 7f analogs C₁₆H₁₇N₅O₂S₂–C₁₇H₁₉N₅O₂S₂ 375–389 Amino-thiazole, oxadiazole, methylphenyl 134–178 Lower molecular weight due to absence of bromine; oxadiazole vs. thiadiazole core
2-Amino-4-fluoro-5-[(1-methylimidazol-2-yl)sulfanyl]-N-(thiazol-2-yl)benzamide C₁₄H₁₂FN₅O₂S₂ 349.41 Fluoro, amino, methylimidazole sulfanyl, thiazolyl N/A Fluorine improves metabolic stability; imidazole enhances π-π stacking
2-(4-Methylphenyl)-1,3,4-thiadiazol derivative C₁₉H₁₆N₄S₃ 404.55 Methylphenyl, sulfanyl-methyl-sulfanyl N/A Butterfly conformation with planar thiadiazole rings; dihedral angles influence packing

Key Observations:

Core Heterocycle Differences : The target compound’s 1,3,4-thiadiazole core contrasts with oxadiazole in analogs 7c–7f . Thiadiazoles generally exhibit greater metabolic stability and stronger hydrogen-bonding capacity due to sulfur’s polarizability .

Substituent Effects: The bromophenyl group in the target compound increases molecular weight (~528 vs. The 2,5-dimethylphenyl carbamoyl moiety may improve binding specificity compared to simpler methylphenyl groups in analogs 7c–7f .

Conformational Flexibility : The butterfly conformation observed in ’s thiadiazole derivative suggests that steric and electronic effects from substituents (e.g., bromine) could alter dihedral angles and packing efficiency in the target compound .

Spectroscopic and Analytical Data

While spectroscopic data for the target compound are unavailable, analogs provide methodological insights:

  • IR/NMR : Thiadiazole derivatives typically show IR peaks for C=N (1600–1650 cm⁻¹) and S–C (650–750 cm⁻¹). NMR signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) are consistent across analogs .
  • Mass Spectrometry : EI-MS fragmentation patterns for thiadiazoles often include cleavage of the sulfanyl group (e.g., m/z 105–120 for methylphenyl fragments) .

Biological Activity

2-BROMO-N-[5-({[(2,5-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structural framework that includes a bromine atom, a thiadiazole ring, and a benzamide moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C22H25BrN4O2S
  • Molecular Weight : 485.43 g/mol
  • IUPAC Name : 2-bromo-N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl} sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity and receptor interactions, leading to potential anticancer effects. Specifically, it may inhibit enzymes involved in cell proliferation and survival pathways, which are crucial in cancer development.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells. The inhibition of DHFR can lead to reduced cell proliferation and increased apoptosis in cancerous cells .

Antimicrobial Activity

There is ongoing research into the antimicrobial properties of thiadiazole derivatives. These compounds have been reported to exhibit activity against various bacterial strains and fungi. The presence of the thiadiazole ring is believed to enhance the compound's ability to penetrate microbial cell walls and disrupt essential cellular processes .

Study 1: Anticancer Efficacy

A study evaluated the effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 μM to 50 μM against breast and lung cancer cell lines. This suggests a promising anticancer potential that warrants further investigation .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiadiazole derivatives against pathogenic bacteria and fungi. The study found that certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Staphylococcus aureus and Candida albicans. This highlights the potential use of such compounds in treating infections caused by resistant strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerBreast Cancer Cell Lines10 - 50 μM
AnticancerLung Cancer Cell Lines20 - 40 μM
AntimicrobialStaphylococcus aureus0.5 μg/mL
AntimicrobialCandida albicans0.5 μg/mL

Q & A

Q. What computational models predict SAR for derivative libraries?

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent electronegativity/steric effects with bioactivity.
  • Validation : Synthesize top-predicted derivatives and compare experimental vs. predicted IC₅₀ values .

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